molecular formula C12H15NO4 B8237296 Dimethyl 3-amino-4,5-dimethylphthalate

Dimethyl 3-amino-4,5-dimethylphthalate

Cat. No.: B8237296
M. Wt: 237.25 g/mol
InChI Key: OXENLDZFWAWXBP-UHFFFAOYSA-N
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Description

Dimethyl 3-amino-4,5-dimethylphthalate is an organic compound with the molecular formula C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol . This compound is a derivative of phthalic acid and is characterized by the presence of two methyl groups and an amino group attached to the phthalate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-amino-4,5-dimethylphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-4,5-dimethylphthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-amino-4,5-dimethylphthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3-amino-4,5-dimethylphthalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 3-amino-4,5-dimethylphthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-amino-4,5-dimethylphthalate is unique due to its specific substitution pattern on the phthalate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

dimethyl 3-amino-4,5-dimethylbenzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-6-5-8(11(14)16-3)9(12(15)17-4)10(13)7(6)2/h5H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENLDZFWAWXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)N)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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